Pyridin-3-yl vs Pyridin-2-yl Regioisomer: 8-Fold Difference in Antimycobacterial MIC
In a direct head-to-head comparison within the same study and assay platform, the pyridin-3-yl thioxo derivative (2a) exhibited an 8-fold higher Mtb H37Ra MIC value (250 µg/mL) compared to the pyridin-2-yl analog (1a, MIC = 31.25 µg/mL), both carrying identical N-3 substitution and thioxo core [1]. This demonstrates that the 3-pyridyl regioisomer—the same substitution pattern present in 500196-61-2—is substantially less potent as an antimycobacterial agent than the 2-pyridyl isomer. The 4-pyridyl isomer (3a) showed identical MIC to the 3-pyridyl isomer (250 µg/mL), indicating a distinct activity cliff between ortho- and meta/para-pyridine substitution [1]. The lipophilicity ranking (log k'w) was ortho (1.857) > para (1.306) > meta (1.251), confirming that the target compound's 3-pyridyl position yields the lowest chromatographic lipophilicity among the three regioisomers [1].
| Evidence Dimension | Antimycobacterial activity (Mtb H37Ra MIC) and chromatographic lipophilicity (log k'w) |
|---|---|
| Target Compound Data | Pyridin-3-yl analog (2a, S series): Mtb H37Ra MIC = 250 µg/mL; log k'w = 1.251 |
| Comparator Or Baseline | Pyridin-2-yl analog (1a, S series): Mtb H37Ra MIC = 31.25 µg/mL; log k'w = 1.857. Pyridin-4-yl analog (3a, S series): Mtb H37Ra MIC = 250 µg/mL; log k'w = 1.306 |
| Quantified Difference | 8-fold higher MIC for 3-pyridyl vs 2-pyridyl (250 vs 31.25 µg/mL); log k'w difference: meta 1.251 vs ortho 1.857 (Δ = 0.606), meta vs para Δ = 0.055 |
| Conditions | Mtb H37Ra microdilution assay; chromatographic lipophilicity determined by RP-TLC (Pharmaceuticals 2023, Table 1) |
Why This Matters
For screening programs where potent antimycobacterial activity is not desired (e.g., target-based assays requiring clean negative controls, or selectivity profiling), the 8-fold lower potency of the 3-pyridyl regioisomer makes 500196-61-2 a more appropriate scaffold choice than the 2-pyridyl variant.
- [1] Pflégr, V. et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Thioxothiazolidin-4-one Derivatives as Antimycobacterial Agents. Pharmaceuticals, 16(3), 384, Table 1. DOI: 10.3390/ph16030384 View Source
